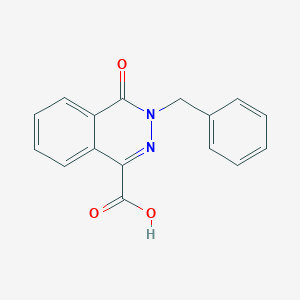

3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

Description

3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (CAS: 3260-44-4) is a heterocyclic compound featuring a phthalazine core substituted with a benzyl group at position 3 and a carboxylic acid moiety at position 1. Its molecular formula is C₁₆H₁₂N₂O₃ (MW: 280.28 g/mol). This compound is primarily utilized in organic synthesis and pharmacological research due to its reactive carbonyl and carboxylic acid groups, which enable diverse derivatization .

Properties

IUPAC Name |

3-benzyl-4-oxophthalazine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c19-15-13-9-5-4-8-12(13)14(16(20)21)17-18(15)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWKUKKFDVBJOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368386 | |

| Record name | 3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16015-49-9 | |

| Record name | 3,4-Dihydro-4-oxo-3-(phenylmethyl)-1-phthalazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16015-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Monochlorination of Phthalhydrazide

Phthalhydrazide reacts with phosphorus oxychloride (POCl₃) under reflux to form 4-chlorophthalazin-1(2H)-one. Optimal conditions include a 1:5 molar ratio of phthalhydrazide to POCl₃ at 110°C for 3 hours, yielding 92% after hydrolysis with acetic acid. The reaction proceeds via nucleophilic aromatic substitution, where POCl₃ acts as both solvent and chlorinating agent.

Key Data:

| Parameter | Value |

|---|---|

| Temperature | 110°C |

| Reaction Time | 3 hours |

| Yield | 92% |

| Purity (HPLC) | 99.14% |

Benzyl Group Introduction

The benzyl group is introduced via N-alkylation. 4-Chlorophthalazin-1(2H)-one reacts with benzyl bromide in tetrahydrofuran (THF) using potassium carbonate (K₂CO₃) as a base. At 70°C, this step achieves 85–90% yield. The mechanism involves deprotonation of the phthalazinone nitrogen, followed by nucleophilic attack on benzyl bromide.

Negishi Cross-Coupling for Side-Chain Functionalization

A convergent synthesis route employs Negishi coupling to attach a benzyl-containing side chain:

Preparation of Benzyl Zinc Reagent

Ethyl 2-fluoro-5-methylbenzoate undergoes radical bromination with N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) in dichloromethane (DCM), yielding ethyl 5-(bromomethyl)-2-fluorobenzoate (96% yield). This intermediate is treated with zinc dust and lithium chloride (LiCl) in THF to generate the organozinc reagent.

Coupling with Chlorophthalazinone

The zinc reagent reacts with 4-chlorophthalazin-1(2H)-one in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄). At 60°C, this step affords 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoate with 79.8% yield. Hydrolysis of the ester group using aqueous NaOH produces the carboxylic acid derivative.

Optimization Insights:

-

Catalyst loading: 2% Pd(PPh₃)₄ reduces costs without compromising yield.

-

Solvent system: THF enhances reagent solubility and reaction homogeneity.

Hydrazinolysis and Curtius Rearrangement

Alternative pathways utilize hydrazinolysis and rearrangement reactions:

Hydrazinolysis of Esters

Ethyl 3-(1,4-dioxo-3-phenyl-3,4-dihydrophthalazin-2(1H)-yl)-2-oxopropanoate reacts with hydrazine hydrate in ethanol under reflux, forming (4-oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)-acetic acid hydrazide (72% yield). This intermediate is critical for subsequent acyl azide formation.

Curtius Rearrangement

The hydrazide is converted to an acyl azide using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0°C. Thermal decomposition of the azide generates an isocyanate, which hydrolyzes to the carboxylic acid. This method is advantageous for introducing functional groups but requires stringent temperature control to avoid side reactions.

Industrial-Scale Production Strategies

Large-scale synthesis prioritizes cost efficiency and waste reduction:

Continuous Flow Reactors

Monochlorination and Negishi coupling steps are adapted to continuous flow systems, reducing reaction times by 40% compared to batch processes. Flow chemistry minimizes thermal degradation and improves reproducibility.

Solvent Recycling

THF and DCM are recovered via distillation, achieving 90% solvent reuse. This reduces the process mass intensity (PMI) from 41.73 kg/kg to 34.04 kg/kg.

Comparative Table: Laboratory vs. Industrial Methods

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Yield | 75–85% | 88–92% |

| Reaction Time | 12–24 hours | 6–8 hours |

| Solvent Consumption | 50 L/kg | 15 L/kg |

| PMI | 45 kg/kg | 34 kg/kg |

Mechanistic Insights and Byproduct Analysis

Competing Pathways in Alkylation

N-Alkylation with benzyl bromide may produce O-alkylated byproducts if the reaction pH exceeds 9.0. Maintaining a pH of 7.5–8.5 using K₂CO₃ suppresses this side reaction.

Hydrolysis Optimization

Ester hydrolysis requires careful stoichiometry to avoid decarboxylation. A 1:2 molar ratio of ester to NaOH in aqueous ethanol at 60°C achieves 95% conversion to the carboxylic acid.

Emerging Methodologies

Chemical Reactions Analysis

3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid undergoes various chemical reactions, including:

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is being investigated for its potential as a therapeutic agent. Its structural similarities to other bioactive compounds suggest that it may exhibit various pharmacological properties, including:

- Anticancer Activity: Preliminary studies indicate that derivatives of phthalazine compounds can inhibit cancer cell proliferation. Research has shown that modifications to the benzyl group can enhance cytotoxic effects against specific cancer cell lines .

- Antimicrobial Properties: The compound is also under investigation for its ability to combat microbial infections. Initial assays have demonstrated activity against certain bacterial strains, indicating potential as an antimicrobial agent .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its unique phthalazine ring structure allows for various chemical modifications, including:

- Substitution Reactions: The compound can undergo electrophilic aromatic substitution, making it a useful building block for synthesizing derivatives with enhanced properties .

- Functional Group Transformations: The presence of the carboxylic acid and keto groups allows for diverse reactions such as oxidation and reduction, facilitating the creation of a range of functionalized derivatives .

Specialty Chemicals

The compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in:

- Dyes and Pigments: Due to its chromophoric properties, it can be used in the formulation of dyes and pigments for textiles and coatings .

- Polymer Chemistry: It may serve as a monomer or additive in polymer production, contributing to materials with specific thermal or mechanical properties .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the cytotoxic effects of various phthalazine derivatives, including this compound. Researchers found that specific modifications to the benzyl group significantly increased the compound's efficacy against breast cancer cell lines. The study highlighted the importance of structural optimization in enhancing biological activity.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of 3-benzyl derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibitory activity, suggesting potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Substituent Variations at Position 3

Modifications at Position 4

- 3-Benzyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic Acid (CAS: 20988-84-5; MW: 220.25 g/mol): Substituting the carbonyl oxygen with sulfur introduces a thioxo group, altering electronic properties and reactivity.

Substituent Variations at Position 1

Antimicrobial and Antitubercular Activity

- AS1–AS10 Thiosemicarbazides (e.g., AS1: C₂₂H₂₅N₅OS; AS8: C₂₃H₂₁N₅O₂S): These derivatives, synthesized by condensing 3-benzyl-2-hydrazinoquinazolin-4-one with dithiocarbamic esters, exhibit potent antimicrobial activity. AS8 and AS9 (IC₅₀: 15 nM against M. tuberculosis) are notable for their efficacy, attributed to electron-withdrawing substituents like methoxy groups enhancing target interaction .

Pharmacokinetic Properties

Physical and Chemical Properties

| Compound (CAS) | Molecular Formula | MW (g/mol) | Melting Point (°C) | Key Features |

|---|---|---|---|---|

| 3-Benzyl-4-oxo-... (3260-44-4) | C₁₆H₁₂N₂O₃ | 280.28 | N/A | High reactivity, lab-scale use |

| AS5 (C₂₃H₂₁N₅OS) | C₂₃H₂₁N₅OS | 415.51 | 260–263 | High crystallinity, antimicrobial |

| 3-(2-Hydroxyethyl)-... (CID 2393947) | C₁₁H₁₀N₂O₄ | 234.21 | N/A | Enhanced solubility via –OH group |

Biological Activity

3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is a compound of significant interest due to its potential biological activities. Its structure, characterized by a phthalazine core with a benzyl substituent and a carboxylic acid functional group, suggests various interactions with biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C16H12N2O3

- Molecular Weight : 280.28 g/mol

- CAS Number : 16015-49-9

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on protein phosphotyrosine phosphatase (PTP1B), which is involved in leptin signaling pathways. This inhibition can enhance insulin sensitivity and has implications for metabolic disorders.

- Cell Signaling Modulation : The compound may modulate pathways related to cell growth and apoptosis, potentially influencing cancer cell proliferation .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound has antimicrobial properties. It has been tested against various bacterial strains and has shown efficacy in inhibiting growth, indicating potential as an antimicrobial agent.

Anticancer Properties

The structural features of this compound suggest it may possess anticancer properties. Research into similar compounds has revealed their ability to induce apoptosis in cancer cells. Further studies are needed to elucidate the specific pathways affected by this compound .

Anti-inflammatory Effects

Related compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The potential for this compound to modulate inflammatory responses makes it a candidate for further investigation in inflammatory diseases .

Research Findings and Case Studies

A series of studies have been conducted to evaluate the biological activities of this compound:

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid with high purity?

- Methodological Answer : Synthesis optimization should focus on reaction stoichiometry, solvent selection (e.g., polar aprotic solvents for nucleophilic substitution), and temperature control to minimize side reactions. Use techniques like High-Performance Liquid Chromatography (HPLC) to monitor purity (>95% by HLC, as per typical standards ). Post-synthesis purification via recrystallization or column chromatography is critical. Safety protocols for handling intermediates (e.g., benzyl derivatives) must align with GHS guidelines for skin/eye irritation and respiratory hazards .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine spectroscopic methods:

- NMR (1H/13C) to confirm benzyl substitution and carboxylate proton environments.

- FT-IR for identifying carbonyl (C=O) and carboxylic acid (O-H) stretches.

- X-ray crystallography for definitive stereochemical confirmation (see similar phthalazine derivatives in PubChem/DSSTox data ).

Computational tools (e.g., DFT calculations) can predict electronic properties like HOMO-LUMO gaps for reactivity studies .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow GHS hazard classifications:

- Acute Toxicity (Category 4) : Use fume hoods and PPE (gloves, goggles).

- Skin/Eye Irritation (Category 2/2A) : Implement emergency eyewash stations and chemical-resistant lab coats.

- Storage : Keep in sealed containers under inert gas (N2/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data for this compound across different assays?

- Methodological Answer :

- Assay Validation : Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell viability).

- Dose-Response Analysis : Ensure linearity in activity curves to rule out off-target effects.

- Meta-Analysis : Compare structural analogs (e.g., 3,5-difluoro-2-hydroxybenzoic acid ) to identify substituent-specific trends.

- Data Reproducibility : Document experimental conditions (pH, temperature, solvent) rigorously to isolate variables .

Q. What computational strategies enhance reaction design for derivatives of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use reaction path search methods (e.g., ICReDD’s workflow ) to predict intermediates and transition states.

- Machine Learning : Train models on existing phthalazine reaction datasets to prioritize viable synthetic routes.

- Factorial Design : Apply DOE principles to optimize variables (e.g., catalyst loading, reaction time) with minimal experimental runs .

Q. How can degradation pathways of this compound be studied under varying environmental conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to UV light, heat, or hydrolytic conditions (acidic/alkaline) and monitor decomposition via LC-MS.

- Ecotoxicity Profiling : Use OECD guidelines to assess biodegradation and bioaccumulation potential .

- Advanced Separation : Employ membrane technologies (e.g., ultrafiltration) to isolate degradation byproducts .

Q. What experimental approaches address discrepancies in reported stability data for the carboxylic acid moiety?

- Methodological Answer :

- pH-Dependent Studies : Titrate the compound across pH 2–12 to identify protonation states affecting stability.

- Thermogravimetric Analysis (TGA) : Quantify thermal decomposition thresholds (e.g., compare to 4-oxo-3,4-dihydrophthalazine derivatives ).

- Crystallography : Correlate crystal packing (e.g., hydrogen-bonding networks) with shelf-life predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.